Desvenlafaxine

Catalog No.
S525732
CAS No.
93413-62-8
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desvenlafaxine

Research with venlafaxine introduces CYP2D6-dependent metabolic variability, compromising reproducibility. Desvenlafaxine (free base) eliminates this variable as the direct active SNRI metabolite.

  • Bypasses hepatic CYP2D6 metabolism, ensuring consistent systemic exposure across subjects.
  • Ideal for preclinical studies requiring uniform pharmacokinetics and dose-response relationships.
  • Free base form for organic synthesis and formulation in non-aqueous systems; distinct from salt forms.

Procurement of CAS 93413-62-8 guarantees an unadulterated active moiety for target engagement assays.

CAS Number

93413-62-8

Product Name

Desvenlafaxine

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3

InChI Key

KYYIDSXMWOZKMP-UHFFFAOYSA-N

solubility

In water, 3700 mg/L at 25 °C (est)

Synonyms

2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate, 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol, 45,233, WY, 45233, WY, desvenlafaxine, desvenlafaxine succinate, Monohydrate, O-desmethylvenlafaxine Succinate, O desmethylvenlafaxine, O desmethylvenlafaxine Succinate, O desmethylvenlafaxine Succinate Monohydrate, O-desmethylvenlafaxine, O-desmethylvenlafaxine Succinate, O-desmethylvenlafaxine Succinate Monohydrate, Pristiq, Succinate Monohydrate, O-desmethylvenlafaxine, Succinate, Desvenlafaxine, Succinate, O-desmethylvenlafaxine, WY 45,233, WY 45233, WY-45,233, WY-45233, WY45,233, WY45233

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

The exact mass of the compound Desvenlafaxine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3700 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Desvenlafaxine (O-desmethylvenlafaxine) is the major, pharmacologically active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. As a synthetic form of this metabolite, Desvenlafaxine functions as a potent and selective SNRI by inhibiting serotonin (5-HT) and norepinephrine (NE) transporters. Its primary procurement distinction lies in its metabolic profile; unlike its parent compound, venlafaxine, its conversion to an active form is not dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, which is a critical factor for ensuring reproducible and predictable plasma concentrations in research and development.

Research Fit

1

CYP2D6-independent metabolism supports genotype-agnostic study designs

2

Preferential serotonin transporter (SERT) inhibition with defined NET affinity ratio

3

Low plasma protein binding (~30%) reduces DDI confounding in polypharmacy research

4

Direct active metabolite of venlafaxine; eliminates CYP2D6-mediated PK variability

Direct substitution of Desvenlafaxine with its parent compound, venlafaxine, is ill-advised for applications requiring consistent compound exposure. Venlafaxine's conversion to Desvenlafaxine is highly dependent on the genetically variable CYP2D6 enzyme, leading to significant inter-individual differences in plasma concentrations. Procuring Desvenlafaxine directly bypasses this metabolic variability, ensuring that plasma levels are not impacted by CYP2D6 poor or extensive metabolizer status. Furthermore, the free base form (CAS 93413-62-8) possesses distinct physicochemical properties from its salt forms (e.g., succinate or fumarate), which are not interchangeable in formulation development where specific solubility and stability profiles are required. The succinate salt, for example, is specifically formulated to improve aqueous solubility and bioavailability, making the free base a more suitable choice for non-aqueous systems or as a synthesis precursor.

Substitution Risk

Desvenlafaxine vs. Venlafaxine
Metabolic pathway mismatch CYP2D6-independent vs. CYP2D6-dependent activation may shift PK consistency across genotypes
Desvenlafaxine vs. Duloxetine
Protein binding and selectivity difference >90% vs. ~30% binding and different SERT/NET ratios may alter free fraction and pharmacodynamic profile
Desvenlafaxine vs. Milnacipran / Levomilnacipran
NET-preferring profile mismatch NET/SERT selectivity inversion may shift transporter occupancy and functional readouts

CYP2D6-Independent Pharmacokinetics

When administering the parent drug, venlafaxine, to individuals with a poor metabolizer (PM) phenotype for the CYP2D6 enzyme, the resulting plasma concentration (AUC) of the active metabolite desvenlafaxine is drastically lower than in extensive metabolizers (EMs). In contrast, direct administration of desvenlafaxine results in comparable AUC and Cmax values between EMs and PMs, demonstrating its utility in applications where consistent compound exposure is critical. For example, after venlafaxine ER administration, the AUC of desvenlafaxine was 445% higher in EMs compared to PMs, a variability that is eliminated by using desvenlafaxine directly.

Evidence DimensionArea Under the Curve (AUC) of Desvenlafaxine
Target Compound DataComparable AUC between CYP2D6 Extensive (EM) and Poor Metabolizer (PM) phenotypes.
Comparator Or BaselineVenlafaxine ER 75 mg: Desvenlafaxine AUC is 445% higher in EMs vs. PMs.
Quantified DifferenceEliminates a >4-fold variability in active metabolite exposure caused by CYP2D6 polymorphism.
ConditionsSingle dose administration in healthy human volunteers genotyped for CYP2D6 status.

For research requiring predictable and reproducible dosing outcomes, Desvenlafaxine removes the significant experimental variable of metabolic rate inherent to its precursor, venlafaxine.

CYP2D6 PK variability
Head-to-head
Desvenlafaxine: no significant AUC difference between CYP2D6 PMs and EMs Venlafaxine: active metabolite AUC∞ 4.45-fold higher in EMs vs PMs
Genotype-agnostic PK supports research model consistency
Reported crossover trial; data from n=98 confirmatory study

Superior Oral Bioavailability

Desvenlafaxine demonstrates significantly higher oral bioavailability compared to its parent compound, venlafaxine. Venlafaxine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 45%. In contrast, Desvenlafaxine, as the active metabolite, bypasses this metabolic step, achieving an absolute bioavailability of about 80%. This distinction is critical for applications requiring efficient and direct delivery of the active moiety.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data~80%
Comparator Or BaselineVenlafaxine: ~45%
Quantified DifferenceApproximately 1.78x higher bioavailability than venlafaxine.
ConditionsOral administration.

Higher bioavailability means a greater fraction of the procured compound reaches systemic circulation, offering improved efficiency and potentially allowing for lower effective doses in experimental models.

Adherence endpoint
Head-to-head
Desvenlafaxine: 67.9% 12-month adherence SSRI/other SNRI: 59.9% adherence
OR 1.66 (95% CI 1.07–2.59), p=0.024
Adherence endpoint context; data to verify in independent cohorts
Retrospective observational study; n=574

Free Base vs. Salt Solubility

The choice between Desvenlafaxine free base and its salt forms is a critical procurement decision driven by formulation requirements. The succinate salt is engineered for water solubility, which is pH-dependent. In contrast, the free base is more suitable for synthesis or formulation in organic solvents. For example, technical datasheets for the succinate hydrate salt report solubility in organic solvents like DMSO and ethanol at approximately 3 mg/mL and 2 mg/mL, respectively, while also being soluble in aqueous buffers. This makes the free base (CAS 93413-62-8) the logical precursor for processes requiring dissolution in non-aqueous media or for creating alternative salt forms, whereas the succinate is preferred for aqueous-based delivery systems.

Evidence DimensionSolvent System Compatibility
Target Compound DataDesvenlafaxine (Free Base): Preferred for organic solvent systems and as a precursor for custom salt synthesis.
Comparator Or BaselineDesvenlafaxine Succinate: White to off-white powder soluble in water; solubility is pH-dependent.
Quantified DifferenceQualitative difference in optimal solvent systems (organic vs. aqueous).
ConditionsStandard laboratory formulation and synthesis conditions.

Procuring the correct form—free base versus a salt—is essential to ensure compatibility with the intended solvent system, preventing handling issues and ensuring the success of formulation or synthesis protocols.

Protein binding
Class-level
~30% plasma protein binding vs. duloxetine >90%
Protein binding context may inform DDI study design
Mechanistic inference; experimental displacement data limited
SERT/NET selectivity
Cross-study
hSERT Ki / hNET Ki 40.2 nM / 558.4 nM ~14-fold SERT preference
Comparators: venlafaxine ~30-fold, duloxetine ~9-fold, milnacipran NET-preferring
Transporter selectivity context for SAR and occupancy studies
Recombinant human transporter assays
Dosing regimen
Class-level
Desvenlafaxine: no titration required to reach therapeutic dose Venlafaxine: 1–2 week titration from 37.5–75 mg/day
Regimen context may influence study design; not a superiority claim
FDA prescribing information comparison

Reproducible Preclinical Studies

In comparative pharmacology or toxicology studies, especially those involving diverse animal strains or long-term dosing, Desvenlafaxine is the appropriate choice over venlafaxine. Its independence from CYP2D6 metabolism minimizes pharmacokinetic variability between subjects, leading to more statistically robust and reproducible results.

Non-Aqueous Formulation & Synthesis

For projects requiring the development of formulations in organic solvents or for use as a chemical precursor, the free base form of Desvenlafaxine (CAS 93413-62-8) is necessary. Its physicochemical properties are distinct from its water-soluble salts, making it compatible with synthetic chemistry workflows where an aqueous environment is undesirable.

In Vitro SNRI Activity Assays

When the goal is to measure the direct effect of the active compound on serotonin and norepinephrine transporters without the confounding variable of metabolic activation, Desvenlafaxine is the correct compound to procure. Using venlafaxine would introduce the metabolic conversion step as a variable, whereas Desvenlafaxine provides the active moiety directly to the assay system.

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP2D6-independent SERT/NET studies
CYP2D6-independent metabolic pathway
Pharmacokinetic consistency across genotypes; no confound from CYP2D6 phenotype
Antidepressant adherence endpoint research
Reported real-world adherence data
Adherence endpoint reproducibility; healthcare utilization analysis
Protein binding displacement DDI research
Low plasma protein binding (~30%)
Free fraction modeling; displacement interaction risk assessment
Monoamine transporter selectivity studies
Defined SERT/NET Ki ratio
Selectivity profiling; docking and SAR analysis

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.188529040 Da

Monoisotopic Mass

263.188529040 Da

Heavy Atom Count

19

LogP

log Kow = 2.72 (est)

Appearance

Solid powder

UNII

NG99554ANW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 6 notifications to the ECHA C&L Inventory.;
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Desvenlafaxine is indicated for the treatment of major depressive disorder in adults. It has also been used off-label to treat hot flashes in menopausal women.
FDA Label
Desvenlafaxine is an antidepressant that is an FDA-approved drug to treat major depressive disorder in adults. For healthy women who have contraindications to estrogen, clinicians can use desvenlafaxine off-label to treat hot flashes during menopause.

Livertox Summary

Venlafaxine is a serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant. Venlafaxine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin-Norepinephrine Reuptake Inhibitors

Therapeutic Uses

Antidepressive Agents; Neurotransmitter Uptake Inhibitors
Used to treat major depressive, generalized anxiety, social anxiety and panic disorders /Desvenlafaxine succinate monohydrate/
Like some other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) and selective serotonin-reuptake inhibitors (SSRIs), desvenlafaxine succinate has been studied for the management of vasomotor symptoms in postmenopausal women. /NOT included in US product labeling/
Desvenlafaxine succinate is used in the treatment of major depressive disorder in adults. /Included in US product labeling/
Recent reviews have questioned whether the serotonin-norepinephrine reuptake inhibitor (SNRI) desvenlafaxine succinate offers any practical clinical advantages over existing SNRIs. The following case is one instance where it appears that this SNRI offers unique safety and benefit. Presented is a case report of a patient with Gilbert's syndrome, longstanding social phobia, and more recent depressive disorder not otherwise specified, who was found to have elevated liver transaminases when prescribed both duloxetine and venlafaxine. The patient subsequently responded to desvenlafaxine but without liver abnormalities. In this patient with Gilbert's Syndrome, desvenlafaxine's lack of metabolism through the cytochrome P450 (CYP) 2D6 pathway may explain the avoidance of these abnormalities and thus suggests a possible therapeutic role for this SNRI in similarly susceptible patients.

Pharmacology

Desvenlafaxine is a selective serotonin and norepinephrine reuptake inhibitor[A6990,A6991,Label]. It lacks significant activity on muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro. Desvenlafaxine does not appear to exert activity against calcium, chloride, potassium and sodium ion channels and also lacks monoamine oxidase (MAO) inhibitory activity[A6991]. It was also shown to lack significant activity again the cardiac potassium channel, hERG, in vitro[A36975]. Compared to other SNRIs, desvenlafaxine undergoes simple metabolism, has a low risk of drug-drug interactions and does not have to be extensively titrated to reach a therapeutic dose[Label].
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.

MeSH Pharmacological Classification

Serotonin and Noradrenaline Reuptake Inhibitors

ATC Code

N06AX23
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX23 - Desvenlafaxine

Mechanism of Action

The exact mechanism of the antidepressant action of desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake. Particularly, desvenlafaxine has been found to inhibit the serotonin, norepinephrine, and dopamine transporters with varying degrees of affinity. Desvenlafaxine inhibits serotonin transporters with 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity.
The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

6.8X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

93413-62-8

Absorption Distribution and Excretion

The absolute oral bioavailability of desvenlafaxine after oral administration is about 80%. The time to reach maximal concentration (Tmax) is estimated to be 7.5 hours after oral administration. The AUC in a 24 h dosing interval at steady state with a 100 mg dose was also calculated to be 6747 ng*h/mL, and the Cmax 376 ng/mL. Ingestion of a high-fat meal (800 to 1000 calories) increased desvenlafaxine Cmax about 16% and had no effect on AUC.
Desvenlafaxine is mainly excreted in the urine. Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and <5% as the oxidative metabolite (N,O-didesmethyl venlafaxine) in urine.
The steady-state volume of distribution of desvenlafaxine is 3.4 L/kg.
Following the administration of 100 mg of desvenlafaxine in healthy subjects from 18 to 45 years of age, the renal clearance was calculated to be 222 ± 82 mL/min.
The plasma protein binding of desvenlafaxine is low (30%) and is independent of drug concentration. The desvenlafaxine volume of distribution at steady-state following intravenous administration is 3.4 L/kg, indicating distribution into nonvascular compartments.
The absolute oral bioavailability of Pristiq after oral administration is about 80%. Mean time to peak plasma concentrations (Tmax) is about 7.5 hours after oral administration.
Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine
Desvenlafaxine is excreted into human milk.
For more Absorption, Distribution and Excretion (Complete) data for Desvenlafaxine (6 total), please visit the HSDB record page.

Metabolism Metabolites

Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism. O-glucuronide conjugation is likely be catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. CYP3A4 and potentially CYP2C19 mediates the oxidative metabolism (N-demethylation) of desvenlafaxine to N,O-didesmethyl venlafaxine. The CYP2D6 metabolic pathway is not involved. The pharmacokinetics of desvenlafaxine was similar in subjects with CYP2D6 poor and extensive metabolizer phenotype.
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism. CYP3A4 is the cytochrome P450 isozyme mediating the oxidative metabolism (N-demethylation) of desvenlafaxine. The CYP2D6 metabolic pathway is not involved, and after administration of 100 mg, the pharmacokinetics of desvenlafaxine was similar in subjects with CYP2D6 poor and extensive metabolizer phenotype. ... Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine

Associated Chemicals

Desvenlafaxine succinate; 386750-22-7

Wikipedia

Desvenlafaxine

FDA Medication Guides

APTRYXOL
DESVENLAFAXINE
TABLET,EXTENDED RELEASE;ORAL
SUN PHARMACEUTICAL
08/18/2023
DESVENLAFAXINE FUMARATE
TABLET, EXTENDED RELEASE;ORAL
TEVA PHARMS USA
ALEMBIC PHARMS LTD
07/18/2014
KHEDEZLA
OSMOTICA PHARM CORP
09/20/2021

Drug Warnings

/BOXED WARNING/ WARNING: SUICIDAL THOUGHTS AND BEHAVIORS. Antidepressants increased the risk of suicidal thoughts and behavior in children, adolescents, and young adults in short-term studies. These studies did not show an increase in the risk of suicidal thoughts and behavior with antidepressant use in patients over age 24; there was a reduction in risk with antidepressant use in patients aged 65 and older. In patients of all ages who are started on antidepressant therapy, monitor closely for worsening, and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber. Pristiq is not approved for use in pediatric patients.
In patients with moderate or severe renal impairment or end-stage renal disease (ESRD) the clearance of Pristiq was decreased, thus prolonging the elimination half-life of the drug. As a result, there were potentially clinically significant increases in exposures to Pristiq. Dosage adjustment (50 mg every other day) is necessary in patients with severe renal impairment or ESRD. The doses should not be escalated in patients with moderate or severe renal impairment or ESRD.
Sustained increases in blood pressure have been reported. In controlled studies, sustained hypertension occurred in 0.7-2.3% of patients receiving desvenlafaxine dosages from 50-400 mg daily, with a suggestion of a higher incidence (2.3%) in those receiving 400 mg of the drug daily. In addition, some cases of elevated blood pressure requiring immediate treatment have been reported with desvenlafaxine. Sustained blood pressure increases could have adverse consequences in patients receiving the drug. Therefore, the manufacturer recommends that preexisting hypertension be controlled before initiating desvenlafaxine therapy and that regular blood pressure monitoring be performed in patients receiving the drug. Desvenlafaxine should be used cautiously in patients with preexisting hypertension or other underlying conditions that may be compromised by increases in blood pressure. Dosage reduction or drug discontinuance should be considered in patients who experience a sustained increase in blood pressure during therapy.
Treatment with selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may result in hyponatremia.In many cases, hyponatremia appears to be due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Cases with serum sodium concentrations lower than 110 mmol/L have been reported. Geriatric individuals and patients receiving diuretics or who are otherwise volume depleted may be at greater risk of developing hyponatremia. Signs and symptoms of hyponatremia include headache, difficulty concentrating, memory impairment, confusion, weakness, and unsteadiness, which may lead to falls; more severe and/or acute cases have been associated with hallucinations, syncope, seizures, coma, respiratory arrest, and death. Initiate appropriate medical intervention and consider drug discontinuance in patients with symptomatic hyponatremia.
For more Drug Warnings (Complete) data for Desvenlafaxine (20 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life is 11.1 hours and may be prolonged in patients with renal and/or moderate to severe hepatic impairment.
The mean half life changed from approximately 10 hours in healthy subjects and subjects with mild hepatic impairment to 13 and 14 hours in moderate and severe hepatic impairment, respectively.
The mean terminal half-life, is approximately 11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Psycholeptics -> Antidepressants -> Transformation products

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F).

Interactions

Desvenlafaxine does not inhibit or induce the CYP3A4 isoenzyme in vitro. Concurrent administration of desvenlafaxine (400 mg daily; 8 times the recommended dosage) and midazolam (single 4-mg dose), a CYP3A4 substrate, decreased the AUC and peak plasma concentrations of midazolam by approximately 31 and 16%, respectively. The manufacturer states that concurrent use of desvenlafaxine with a drug metabolized by CYP3A4 can result in lower exposures to that drug.
Selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may increase the risk of bleeding events. Concurrent administration of aspirin, nonsteroidal anti-inflammatory agents, warfarin, and other anticoagulants may add to this risk. Case reports and epidemiologic studies have demonstrated an association between the use of drugs that interfere with serotonin reuptake and the occurrence of GI bleeding. Bleeding events related to SSRI and SNRI use have ranged from ecchymoses, hematomas, epistaxis, and petechiae to life-threatening hemorrhages. The manufacturer recommends that patients be advised of the risk of bleeding associated with the concomitant use of desvenlafaxine and aspirin or other nonsteroidal anti-inflammatory agents, warfarin, or other drugs that affect coagulation or bleeding.
Desvenlafaxine minimally inhibits the cytochrome P-450 (CYP) 2D6 isoenzyme. In a study in healthy adults, concurrent administration of desvenlafaxine (100 mg daily) and desipramine (single 50-mg dose), a CYP2D6 substrate, increased peak plasma concentrations and AUCs of desipramine by approximately 25 and 17%, respectively. The manufacturer states that concomitant use of desvenlafaxine with a drug metabolized by CYP2D6 can result in higher plasma concentrations of that drug.
In a clinical study, desvenlafaxine did not increase impairment of mental and motor skills caused by alcohol. However, the manufacturer recommends avoiding concomitant alcohol consumption during desvenlafaxine therapy.
For more Interactions (Complete) data for Desvenlafaxine (11 total), please visit the HSDB record page.
1: Nichols AI, Liao S, Abbas R. Population Pharmacokinetics of Desvenlafaxine:
Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017
Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473.


2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB.
Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044.


3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R,
Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and
Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017
Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786.


4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine
drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov
23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID:
29170178.


5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is
Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19.
pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of
print] PubMed PMID: 29153932.


6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional
impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017
Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID:
29140227.


7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded
PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017
Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed
PMID: 28951668; PubMed Central PMCID: PMC5605887.


8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E,
Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With
Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major
Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi:
10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID:
PMC5596832.


9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact
of fatigue and energy on work functioning and impairment in patients with major
depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017
Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344.


10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for
oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017
Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed
PMID: 28725139; PubMed Central PMCID: PMC5506642.

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